molecular formula C13H8ClF3N2O2 B2548911 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide CAS No. 339023-73-3

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide

Cat. No.: B2548911
CAS No.: 339023-73-3
M. Wt: 316.66
InChI Key: YUZFGWALNYDIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a benzenecarboxamide moiety through an ether linkage. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-aminobenzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.

    Coupling reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonoyl chloride

Uniqueness

Compared to similar compounds, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide stands out due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyridine ring

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2/c14-10-5-8(13(15,16)17)6-19-12(10)21-9-3-1-7(2-4-9)11(18)20/h1-6H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFGWALNYDIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.